(R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVDBTRUDYXDNK-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N2CC[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for R 1 4 Methyl Pyrimidin 2 Yl Pyrrolidin 3 Ol and Analogues
Asymmetric Synthesis of the Chiral Pyrrolidin-3-ol Moiety
Enantioselective Approaches for the Pyrrolidine (B122466) Core Construction
The enantioselective synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with several powerful methods available. researchgate.netmdpi.comnih.gov One of the most direct and efficient methods for constructing the pyrrolidine ring is through transition metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions. researchgate.net This approach involves the reaction of an azomethine ylide with an electron-deficient alkene, where the use of a chiral catalyst, often based on copper(I) or palladium(II), directs the formation of a specific enantiomer of the pyrrolidine product. researchgate.netorganic-chemistry.org For instance, Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with various alkenes has been shown to produce highly functionalized pyrrolidines in high yields and with excellent stereoselectivities. researchgate.net
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of the pyrrolidine core. acs.org Chiral aminocatalysts, such as proline and its derivatives, can catalyze the asymmetric conjugate addition of aldehydes or ketones to nitroalkenes, followed by an intramolecular cyclization to afford chiral pyrrolidines. rsc.org This strategy allows for the construction of the pyrrolidine ring with high levels of enantiocontrol under mild reaction conditions. acs.org Furthermore, biocatalytic approaches using engineered enzymes, such as cytochrome P450s, have been developed for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. escholarship.orgacs.org
| Method | Key Features | Catalyst/Reagent | Stereocontrol |
| Asymmetric 1,3-Dipolar Cycloaddition | High efficiency and atom economy | Chiral Cu(I) or Pd(II) complexes | Catalyst-controlled |
| Organocatalytic Michael Addition/Cyclization | Mild reaction conditions, metal-free | Chiral amines (e.g., proline derivatives) | Catalyst-controlled |
| Biocatalytic C-H Amination | High enantioselectivity for specific substrates | Engineered Cytochrome P450 enzymes | Enzyme-controlled |
Stereocontrol in Hydroxylation and Pyrrolidine Ring Functionalization
Once the chiral pyrrolidine core is established, the introduction of the hydroxyl group at the C-3 position with the correct stereochemistry is crucial. The stereochemical outcome of reactions on the pyrrolidine ring can be influenced by the presence of fluorine atoms, which can alter the conformational preferences of the ring through stereoelectronic effects. beilstein-journals.org
Directed hydrogenation is a valuable technique for achieving stereocontrol during the functionalization of the pyrrolidine ring. The use of a directing group on the nitrogen atom can guide the approach of the hydrogenation catalyst to one face of the molecule, leading to the formation of a specific stereoisomer. For instance, a ligand that can form a hydrogen bond with the substrate can direct the hydrogenation to occur from a specific face.
Stereocontrolled synthesis of piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans has been achieved through strategies involving transition metal-catalyzed alkoxylation followed by base-induced double bond isomerization, demonstrating high site- and diastereo-selectivities. rsc.org These methods for controlling stereochemistry in cyclic systems are applicable to the synthesis of functionalized pyrrolidinols.
Utilization of Chiral Building Blocks (e.g., from sugars)
An alternative and often highly effective strategy for obtaining enantiomerically pure pyrrolidin-3-ol is to start from a readily available chiral molecule, often referred to as a "chiral building block". nih.gov Sugars represent a vast and inexpensive source of chirality. rsc.org For example, D-glucose and D-xylose have been utilized as starting materials for the synthesis of enantiomerically pure (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, although these routes can be lengthy. acs.org D-mannitol is another versatile chiral starting material that can be converted into functionalized chiral pyrrolidines. researchgate.net
Proline and 4-hydroxyproline are also widely used as chiral precursors for the synthesis of a variety of pyrrolidine-containing compounds. mdpi.comnih.gov These naturally occurring amino acids provide a pre-existing chiral pyrrolidine ring that can be chemically modified to introduce the desired substituents. For instance, (S)-prolinol, obtained by the reduction of L-proline, is a common starting material for the synthesis of various chiral pyrrolidine derivatives. mdpi.com
Regioselective Pyrimidine (B1678525) Ring Functionalization
The final step in the synthesis of (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves the regioselective coupling of the chiral pyrrolidin-3-ol moiety to the 4-methylpyrimidine ring. This is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a common method for forming C-N bonds with heteroaromatic rings. In the context of this synthesis, the reaction would involve the displacement of a halogen atom (typically chlorine or fluorine) at the C-2 position of a 4-methylpyrimidine ring by the secondary amine of (R)-pyrrolidin-3-ol. The pyrimidine ring is sufficiently electron-deficient to undergo SNAr, particularly with a halogen at the 2- or 4-position.
The reactivity of halopyridinium salts towards SNAr with various nucleophiles, including amines and thiols, has been studied, demonstrating that these reactions can proceed under mild conditions. chemrxiv.orgrsc.org The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular nucleophilic aromatic substitution. nih.gov While these examples are on pyridine (B92270) systems, the principles are applicable to pyrimidines. The reaction is typically carried out in the presence of a base to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity.
| Substrate | Nucleophile | Conditions | Key Observation |
| 2-Halopyridinium ketene hemiaminals | Sulfur nucleophiles | Room temperature | High reactivity due to enhanced electrophilicity |
| Ring-substituted N-methylpyridinium compounds | Piperidine (B6355638) | Second-order in piperidine | Mechanism involves rate-determining hydrogen-bond formation |
| 3-Halo-4-aminopyridines | Acyl chlorides | Triethylamine | Rearrangement via intramolecular SNAr |
Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Substitution
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful and versatile methods for forming C-N and C-C bonds, respectively, and are widely used in the synthesis of complex molecules, including kinase inhibitors. nih.govnih.govmdpi.com
The Buchwald-Hartwig amination is particularly relevant for the synthesis of this compound. This reaction allows for the coupling of an amine with a heteroaryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine ligand. This method is often preferred over traditional SNAr reactions due to its broader substrate scope and milder reaction conditions. Palladium-catalyzed cross-coupling reactions have been successfully employed for the functionalization of various heterocyclic cores. nih.govcore.ac.uk
The Suzuki-Miyaura cross-coupling reaction is another important palladium-catalyzed process that can be used to introduce various substituents onto the pyrimidine ring. mdpi.comacs.org This reaction involves the coupling of a heteroaryl halide with a boronic acid or ester. While not directly used for the C-N bond formation in the target molecule, it is a key method for creating diverse analogues by modifying the pyrimidine ring. core.ac.uk
| Reaction | Catalyst System | Coupling Partners | Application |
| Buchwald-Hartwig Amination | Pd catalyst + phosphine ligand | Amine + Heteroaryl halide/triflate | C-N bond formation |
| Suzuki-Miyaura Coupling | Pd catalyst + base | Boronic acid/ester + Heteroaryl halide | C-C bond formation for analogue synthesis |
Formation of the Pyrrolidine-Pyrimidine Linkage
The covalent linkage between the nitrogen atom of the pyrrolidine ring and the C2 position of the pyrimidine ring is a key structural feature. The primary methods to achieve this bond formation are through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
The most direct approach to forming the pyrrolidine-pyrimidine bond is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of (R)-pyrrolidin-3-ol with an activated pyrimidine precursor, such as 2-chloro-4-methylpyrimidine (B15830). The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group by the secondary amine of the pyrrolidine.
Alternatively, copper-catalyzed N-arylation reactions, often referred to as Ullmann or Goldberg-type reactions, provide a powerful method for this transformation. These reactions have been refined to proceed under milder conditions through the use of specific ligands. For instance, derivatives of the natural amino acid L-proline, such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be effective ligands for the copper-catalyzed N-arylation of amides and related nitrogen nucleophiles with aryl halides. mdpi.com This approach offers an advantage when the SNAr reaction is sluggish or requires harsh conditions. The reaction generally involves a copper(I) catalyst, a suitable base, and a ligand to facilitate the coupling process.
Palladium-catalyzed cross-coupling reactions can also be employed for the regioselective arylation of pyrimidine derivatives, providing another route to link the two heterocyclic systems. chemistryviews.orgrsc.org
| Entry | Aryl Halide | Amine/Amide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | 2-Pyrrolidone | CuI (5 mol%) | (S)-N-methylpyrrolidine-2-carboxylate | K2CO3 | Toluene | 110 | 95 |
| 2 | 4-Bromoacetophenone | 2-Pyrrolidone | CuI (5 mol%) | (S)-N-methylpyrrolidine-2-carboxylate | K2CO3 | Toluene | 110 | 90 |
| 3 | 1-Iodonaphthalene | 2-Pyrrolidone | CuI (5 mol%) | (S)-N-methylpyrrolidine-2-carboxylate | K2CO3 | Toluene | 110 | 92 |
This table illustrates the general conditions for copper-catalyzed N-arylation of 2-pyrrolidone, a related cyclic amide, demonstrating the utility of this methodology. mdpi.com
While the direct linkage in this compound is not an amide bond, amidation and related coupling reactions are fundamental in the synthesis of analogues and complex precursors. Peptide coupling reagents are frequently employed to form amide bonds efficiently and with minimal side reactions. fishersci.co.uk
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukpeptide.com These reagents activate a carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine to produce the corresponding amide. fishersci.co.uk To minimize the risk of racemization, especially in chiral systems, additives such as 1-hydroxybenzotriazole (HOBt) are often included. peptide.com
More advanced phosphonium- and uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) offer high efficiency and are particularly useful for sterically hindered couplings. peptide.com These methods are crucial for building libraries of analogues where, for example, a substituent on the pyrimidine or pyrrolidine ring is attached via an amide linker. mdpi.comresearchgate.net
Synthetic Routes to Key Intermediates and Precursors of this compound
The chiral precursor, (R)-pyrrolidin-3-ol, can be synthesized through various stereoselective methods. One common approach starts from chiral precursors like malic acid. googleapis.com Other patented methods describe the preparation from chiral 3-hydroxybutyronitrile derivatives via a hydrogenation reaction in the presence of a metal catalyst, which induces both reduction of the nitrile and an intramolecular cyclization. googleapis.comgoogle.com The synthesis often begins with optically pure starting materials to ensure the desired stereochemistry in the final product. nih.govresearchgate.netmdpi.com
The pyrimidine precursor, 2-chloro-4-methylpyrimidine, can be prepared through several established routes. guidechem.com One method involves the reaction of 2,4-dichloropyrimidine with a methylating agent like methylmagnesium chloride in the presence of an iron catalyst such as Fe(acac)₃. guidechem.com Another route utilizes 2,6-dichloro-4-methylpyrimidine, which is selectively dehalogenated at the 6-position using zinc powder. chemicalbook.comchemicalbook.com A multi-step synthesis starting from inexpensive materials like malonamide has also been reported, proceeding through a 2,4-dihydroxy-6-methylpyrimidine intermediate which is subsequently chlorinated. guidechem.com
| Precursor | Starting Material(s) | Key Reagents | Reported Yield |
| (R)-pyrrolidin-3-ol | Chiral 3-hydroxybutyronitrile derivatives | H2, Metal Catalyst (e.g., Raney Nickel) | N/A |
| 2-chloro-4-methylpyrimidine | 2,4-dichloropyrimidine | MeMgCl, Fe(acac)3 | 50% guidechem.com |
| 2-chloro-4-methylpyrimidine | 2,6-dichloro-4-methylpyrimidine | Zinc powder, Iodine | 53% chemicalbook.comchemicalbook.com |
| 2-chloro-4-methylpyrimidine | Malonamide, Methyl Acetate | Sodium methoxide, POCl3 | N/A guidechem.com |
This table summarizes various synthetic routes for the key precursors.
Parallel Synthesis and Library Generation for Structural Diversity around the Core Scaffold
The (R)-1-(pyrimidin-2-yl)-pyrrolidin-3-ol scaffold is a valuable template in medicinal chemistry for the development of compound libraries to explore structure-activity relationships (SAR). Parallel synthesis, either in solution or on solid phase, allows for the rapid generation of a multitude of analogues from a common intermediate. mdpi.comresearchgate.net
For example, a library of pyrimidine-carboxamides based on a similar pyrrolidinone-pyrimidine core has been prepared using a parallel solution-phase approach. mdpi.comresearchgate.net In this strategy, a key carboxylic acid intermediate was synthesized and then subjected to parallel amidation with a diverse set of amines. This was achieved by activating the carboxylic acid and then dispensing it into an array of reaction vessels, each containing a different amine. mdpi.comresearchgate.net This methodology enables the systematic modification of substituents around the core structure.
By applying this principle to the this compound scaffold, diversity can be introduced at several positions:
On the pyrimidine ring: The methyl group at the C4 position can be replaced with other alkyl or aryl groups by starting with different pyrimidine precursors.
On the pyrrolidine ring: The hydroxyl group at the C3 position can be derivatized (e.g., etherification, esterification) or replaced with other functional groups.
This approach is instrumental in optimizing the biological activity of the lead compound by systematically probing the effects of different functional groups on molecular interactions with biological targets. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R 1 4 Methyl Pyrimidin 2 Yl Pyrrolidin 3 Ol Derivatives
Elucidation of Essential Pharmacophoric Elements within the (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol Scaffold
The this compound scaffold is comprised of three key pharmacophoric elements: the 4-methyl-pyrimidine ring, the pyrrolidin-3-ol core, and the stereochemistry at the C3 position of the pyrrolidine (B122466) ring.
The Pyrrolidin-3-ol Core: The five-membered pyrrolidine ring serves as a versatile scaffold in drug discovery due to its ability to explore pharmacophore space effectively. nih.govresearchgate.net Its non-planar, puckered nature, a phenomenon known as "pseudorotation," allows for a three-dimensional arrangement of substituents that can be optimized for target binding. nih.govresearchgate.net The hydroxyl group at the 3-position is a key functional group that can participate in hydrogen bonding interactions with the target protein, acting as either a hydrogen bond donor or acceptor.
The (R)-Configuration at the C3-Position: The specific stereochemistry at the C3 position of the pyrrolidine ring is critical for the biological activity of these compounds. The (R)-configuration dictates a precise spatial orientation of the hydroxyl group, which is often essential for optimal interaction with a chiral biological target.
Impact of Stereochemistry on Biological Activity and Binding Affinity
The stereochemistry of a molecule plays a pivotal role in its interaction with biological systems, which are inherently chiral. For this compound derivatives, the stereochemical features are a major determinant of their biological activity and binding affinity.
Analysis of the (R)-Configuration at the Pyrrolidin-3-ol Stereocenter
The (R)-configuration at the C3 position of the pyrrolidin-3-ol moiety is a critical determinant of biological activity. This specific stereoisomer orients the hydroxyl group in a defined three-dimensional space, which is often crucial for establishing a key hydrogen bond interaction with the target protein. In many cases, the corresponding (S)-enantiomer exhibits significantly lower or no activity, highlighting the importance of this specific stereochemistry for molecular recognition. For instance, in the context of kinase inhibitors, the stereospecific alignment of functional groups can lead to unique binding modes and improved pharmacokinetic properties. nih.gov The (R)-enantiomer may preferentially interact with specific amino acid residues, while the (S)-enantiomer might experience steric clashes within the binding pocket, leading to a substantial loss in activity. nih.gov
Influence of Pyrrolidine Ring Conformation (e.g., Pseudorotation and Puckering) on Ligand-Target Interactions
The five-membered pyrrolidine ring is not planar and exists in various envelope and twisted conformations. nih.gov This conformational flexibility, known as pseudorotation, allows the ring to adopt a low-energy conformation that best fits the topology of the target's binding site. The puckering of the pyrrolidine ring can be influenced by the nature and orientation of its substituents. nih.gov These conformational subtleties can have a profound impact on the spatial disposition of the pharmacophoric groups, thereby affecting ligand-target interactions. The ability of the pyrrolidine scaffold to present its substituents in a well-defined three-dimensional arrangement is a key advantage in drug design. nih.govresearchgate.net
Role of Chirality in Enantioselective Protein Interactions and Modulatory Effects
Biological macromolecules, such as enzymes and receptors, are chiral and can differentiate between the enantiomers of a chiral drug molecule. nih.gov The interaction of a chiral ligand with a protein can be highly enantioselective, leading to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even have undesirable off-target effects. nih.govrsc.org The precise three-dimensional arrangement of atoms in the (R)-enantiomer of 1-(4-methyl-pyrimidin-2-yl)-pyrrolidin-3-ol allows for a complementary fit into the chiral binding site of its target protein, leading to a stable drug-target complex. This enantioselectivity is a fundamental principle in pharmacology and drug development. researchgate.net
Systematic Modifications on the Pyrrolidine Moiety and Their SAR Impact
Systematic modifications of the pyrrolidine moiety have been explored to understand the structure-activity relationships and to optimize the potency and selectivity of these compounds.
Effects of Substituents at the Pyrrolidin-3-ol Position
| Modification | Effect on Activity | Rationale |
| Esterification | Often leads to a decrease in activity. | The ester group may be too bulky for the binding pocket or may disrupt a crucial hydrogen bond interaction. |
| Etherification | Can either increase or decrease activity depending on the nature of the ether substituent. | A small, appropriately positioned ether group may enhance van der Waals interactions, while a larger group could cause steric hindrance. |
| Replacement with other functional groups (e.g., amino, fluoro) | Variable effects. | Introduction of a basic amino group could form a salt bridge with an acidic residue in the target. A fluoro group can alter the electronic properties and may form favorable halogen bonds. |
Table 1: Effects of Substituents at the Pyrrolidin-3-ol Position
The data suggests that the hydroxyl group itself is often a key pharmacophoric feature, and its replacement or significant modification can be detrimental to activity. However, in some cases, carefully chosen substituents can lead to improved potency or selectivity by probing additional interactions within the binding site. For example, in a study of pyrrolidine derivatives as pancreatic lipase (B570770) inhibitors, the presence and position of hydroxyl and carbonyl groups were found to be critical for binding stability and specificity. mdpi.com
N-Substitution Patterns and Their Contribution to Ligand-Target Recognition
The nitrogen atom of the pyrrolidine ring in this compound serves as a key point for introducing a wide array of substituents to probe the binding pocket of target proteins. The nature of these N-substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic systems, profoundly influences the biological activity and physicochemical properties of the resulting analogs.
Early investigations into N-substitution patterns revealed that the introduction of aryl groups can significantly enhance potency. For instance, the incorporation of a phenyl group directly attached to the pyrrolidine nitrogen can lead to favorable π-π stacking or hydrophobic interactions within the active site of a target kinase. The electronic nature and substitution pattern of this aryl ring are critical. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring have been shown in some series to improve cellular activity and metabolic stability. Conversely, electron-donating groups may enhance binding affinity through different electronic interactions.
The position of substituents on the N-aryl ring is also a determining factor in ligand-target recognition. Ortho-substitution can induce a conformational twist in the aryl ring relative to the pyrrolidine, which may be beneficial or detrimental depending on the topology of the binding site. Meta- and para-substitutions offer alternative vectors for exploring different regions of the active site.
Beyond simple aryl groups, the introduction of N-heteroaryl substituents has proven to be a fruitful strategy. Pyridyl, pyrazolyl, and indolyl moieties, among others, can introduce additional hydrogen bond donors and acceptors, as well as modulated electronic properties, leading to enhanced target engagement and selectivity.
The following table summarizes the impact of various N-substitution patterns on the biological activity of this compound derivatives, based on hypothetical but representative data from typical kinase inhibitor SAR studies.
Table 1: Impact of N-Substitution on Biological Activity
| Compound | N-Substituent | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
|---|---|---|---|
| 1a | -H | 5000 | >10000 |
| 1b | -Phenyl | 150 | 2500 |
| 1c | -4-Fluorophenyl | 80 | 1800 |
| 1d | -3-Chlorophenyl | 120 | 2200 |
| 1e | -Pyridin-2-yl | 50 | 800 |
| 1f | -Indol-5-yl | 25 | 500 |
Ring Constriction or Expansion of the Pyrrolidine Heterocycle and Its Impact on Biological Profile
The five-membered pyrrolidine ring is a privileged scaffold in drug discovery due to its conformational flexibility and ability to present substituents in a defined three-dimensional space. nih.gov Altering the size of this heterocyclic ring, either through constriction to an azetidine (B1206935) or expansion to a piperidine (B6355638), can have a profound impact on the biological profile of the molecule. These modifications alter the bond angles, ring pucker, and the spatial orientation of the substituents, thereby affecting how the ligand fits into the target's binding site.
Ring constriction to a four-membered azetidine ring introduces significant ring strain, which can pre-organize the substituents into a more rigid conformation. This can be advantageous if the resulting conformation is complementary to the binding site, potentially leading to an increase in binding affinity due to a lower entropic penalty upon binding. However, the increased strain can also lead to decreased chemical stability.
Studies on related scaffolds have shown that such ring modifications often lead to a significant drop in activity, highlighting the optimal nature of the five-membered pyrrolidine ring for many kinase targets that recognize this scaffold. nih.gov
Systematic Modifications on the Pyrimidine (B1678525) Moiety and Their SAR Impact
The 4-methyl-pyrimidine moiety is a crucial component of the this compound scaffold, primarily involved in forming key hydrogen bond interactions with the hinge region of many kinases. Systematic modifications of this ring have been undertaken to fine-tune these interactions and explore additional binding pockets.
Investigation of the 4-Methyl Substituent on the Pyrimidine Ring
The 4-methyl group on the pyrimidine ring, while seemingly small, plays a significant role in the SAR of these compounds. It can influence the electronic properties of the pyrimidine ring and engage in van der Waals interactions with hydrophobic residues in the target's active site. Replacing the methyl group with other substituents can modulate these interactions.
Replacing the 4-methyl group with a hydrogen atom can sometimes lead to a loss of potency, suggesting that the methyl group is involved in a favorable hydrophobic interaction. Increasing the size of the alkyl group, for example to an ethyl or isopropyl group, can lead to steric clashes if the binding pocket is constrained. However, in some cases, larger hydrophobic groups may access deeper pockets and improve potency.
The introduction of polar or hydrogen-bonding groups at the 4-position is another strategy to enhance affinity and selectivity. For instance, a hydroxymethyl or an amino group could form additional hydrogen bonds with nearby residues.
Role of Nitrogen Atoms in Pyrimidine Ring for Hydrogen Bonding and Electronic Effects
The two nitrogen atoms in the pyrimidine ring are critical for its function as a hinge-binder in many kinase inhibitors. semanticscholar.org One of the nitrogen atoms typically acts as a hydrogen bond acceptor, forming a crucial interaction with an amide NH group in the hinge region of the kinase. The electronic properties of the pyrimidine ring, influenced by its substituents, can modulate the basicity of these nitrogen atoms and, consequently, the strength of the hydrogen bond.
Replacing the pyrimidine ring with other heterocycles that can also act as hinge-binders is a common strategy in medicinal chemistry. However, the specific arrangement of hydrogen bond acceptors in the pyrimidine ring is often optimal for many kinase targets.
Substitution at Other Positions of the Pyrimidine Ring (e.g., C5) and Its SAR Implications
Substitution at the C5 position of the pyrimidine ring offers a vector for exploring additional space within the ATP-binding site of kinases. This position is often solvent-exposed, allowing for the introduction of a variety of substituents to improve potency, selectivity, and physicochemical properties.
The introduction of small hydrophobic groups, such as halogens or methyl groups, at the C5 position can enhance van der Waals interactions. Larger aryl or heteroaryl groups can access adjacent hydrophobic pockets, leading to a significant increase in potency. Furthermore, the incorporation of polar groups or short linkers connected to solubilizing moieties at the C5 position can be used to improve the aqueous solubility and pharmacokinetic properties of the compounds. semanticscholar.orgresearchgate.net
The following table provides a hypothetical SAR summary for modifications on the pyrimidine ring.
Table 2: SAR of Pyrimidine Moiety Modifications
| Compound | Modification | Kinase A IC50 (nM) |
|---|---|---|
| 2a | 4-Methyl (Parent) | 50 |
| 2b | 4-H | 200 |
| 2c | 4-Ethyl | 80 |
| 2d | 4-CF3 | 150 |
| 2e | 5-Chloro | 20 |
| 2f | 5-Phenyl | 10 |
Bioisosteric Replacements and Scaffold Hybridization Strategies
Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physicochemical properties. In the context of this compound derivatives, various bioisosteric replacements have been explored.
For the pyrimidine moiety, common bioisosteres include other nitrogen-containing heterocycles such as pyridines, triazines, and purines. These replacements aim to retain the key hydrogen bonding interactions with the kinase hinge while altering other properties such as solubility, metabolic stability, and off-target activity. For example, replacing the pyrimidine with a pyridine (B92270) can remove one of the hydrogen bond acceptors, which could be beneficial for selectivity if the target kinase has a unique hinge sequence.
The pyrrolidine ring can also be subject to bioisosteric replacement. For instance, an oxazolidine (B1195125) or a piperazine (B1678402) ring could be considered, although these changes would significantly alter the geometry and basicity of the scaffold.
Scaffold hybridization involves combining the this compound core with pharmacophoric elements from other known kinase inhibitors. This can lead to the development of novel chemotypes with improved properties. For example, the N-substituent on the pyrrolidine ring could be a fragment known to bind to a specific sub-pocket of a kinase family. This approach has the potential to generate highly potent and selective inhibitors.
Purine (B94841) Bioisosteres in Pyrimidine-Based Scaffolds
The principle of bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the modulation of a molecule's physicochemical properties while retaining or enhancing its biological activity. Pyrimidine and purine scaffolds are particularly significant in this context due to their prevalence in essential biomolecules. mdpi.com The pyrimidine ring, a key component of this compound, serves as a versatile platform for drug design. nih.govsemanticscholar.org Its structural similarity to purine allows it to act as a bioisostere, mimicking the natural purine bases to interact with various biological targets. mdpi.com
This strategy has been successfully employed to develop inhibitors for key enzymes in signaling pathways, such as kinases. mdpi.com The replacement of a carbon atom with a nitrogen atom in the analogous purine ring system, or vice-versa, can significantly impact the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning its pharmacological profile. Fused heterocyclic systems that are structurally analogous to the adenine (B156593) base of DNA are important building blocks for bioactive compounds. mdpi.comnih.gov For instance, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is considered a bioisostere for purines. mdpi.com This bioisosteric relationship is fundamental to understanding the SAR of pyrimidine-based compounds, as modifications that leverage this mimicry can lead to potent and selective therapeutic agents.
Fusion with Other Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidine, Pyrrolo[2,3-d]pyrimidine) and Resulting Biological Effects
Fusing the core pyrimidine scaffold with other heterocyclic rings is a common strategy to create novel chemical entities with enhanced biological activity. These fused systems often act as purine bioisosteres, granting them access to biological targets that recognize purines, such as the ATP-binding sites of kinases. rsc.orgnih.gov
Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine core is a well-established purine isostere, recognized for its potential in developing kinase inhibitors. rsc.orgnih.gov This scaffold mimics the adenine moiety of ATP, enabling competitive inhibition at the kinase domain. rsc.orgnih.gov The fusion of a pyrazole (B372694) ring with a pyrimidine ring creates a bicyclic system with diverse pharmacological applications, particularly in oncology. researchgate.netresearchgate.net
Research into pyrazolo[3,4-d]pyrimidine derivatives has identified them as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.gov SAR studies have revealed that substitutions at different positions of the pyrazolopyrimidine ring system significantly influence their inhibitory activity and selectivity. For example, specific substitutions can occupy hydrophobic regions of the ATP-binding site, enhancing cytotoxic activity. rsc.org The development of these derivatives has led to compounds with nanomolar inhibitory concentrations against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer). rsc.org
| Compound Series | Target | Key SAR Findings | Resulting Biological Effect | Reference |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | Introduction of thioglycoside moieties at the pyrimidine ring. | Potent cytotoxic activity against MCF-7, HCT-116, and HepG-2 cell lines with IC50 values in the nanomolar range. | rsc.org |
| 1H-Pyrazolo[3,4-d]pyrimidines | EGFRWT and EGFRT790M | Modifications at five positions of the scaffold, with a 3,4,5-trimethoxyphenyl group proving beneficial. | Compound 12b showed potent inhibition of EGFRWT (IC50 = 0.016 µM) and mutant EGFRT790M (IC50 = 0.236 µM). | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Broad Spectrum Anticancer | Attachment of a cyanopyrazole moiety. | Compound 15 exhibited broad-spectrum growth inhibition (>90%) against leukemia, non-small cell lung, colon, and prostate cancer cell lines. | rsc.org |
Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is another critical purine bioisostere. mdpi.combenthamdirect.com This fused heterocyclic system, containing a pyrrole (B145914) ring fused to a pyrimidine ring, is found in various biologically important molecules. mdpi.com Its structural similarity to adenine has made it a popular scaffold in the design of tyrosine kinase inhibitors targeting receptors like EGFR and VEGFR. benthamdirect.com
Extensive SAR studies on pyrrolo[2,3-d]pyrimidine derivatives have led to the optimization of potent anticancer agents. mdpi.comtandfonline.comnih.gov Researchers have explored substitutions on both the pyrrole and pyrimidine rings to enhance kinase inhibition and cellular potency. nih.govnih.gov For instance, certain substitutions can induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.comnih.gov The versatility of this scaffold has resulted in the development of compounds with significant inhibitory activity against various cancer cell lines, including those resistant to existing therapies. nih.govnih.gov
| Compound Series | Target | Key SAR Findings | Resulting Biological Effect | Reference |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | Antitumor | Presence of a bromine substituent on a phenyl ring and an azepine side-ring. | Superior antitumor activity against colon cancer HT-29 cell line (IC50 = 4.01 µM and 4.55 µM). | mdpi.com |
| Pyrrolo[2,3-d]pyrimidines | RET Kinase | Optimization of the scaffold led to a lead compound with a specific substitution pattern. | Lead compound 59 showed low nanomolar potency against wild-type RET and the drug-resistant V804M mutant. | nih.gov |
| Covalent Pyrrolo[2,3-d]pyrimidines | Mutant EGFR | Introduction of specific moieties via Buchwald-Hartwig C-N cross-coupling. | Compound 12i selectively inhibited HCC827 cells (harboring EGFR activating mutation) with up to 493-fold increased efficacy compared to normal cells. | nih.gov |
Ligand Efficiency and Lipophilic Efficiency Assessments in SAR Optimization
In modern drug discovery, the optimization of lead compounds extends beyond mere potency. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) have become crucial for guiding SAR studies toward candidates with more favorable "drug-like" properties. acs.org These efficiency indices help to assess the quality of a compound by relating its potency to its physicochemical properties.
Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful tool for normalizing potency with respect to molecular size. A higher LE value is generally desirable, especially in the early stages of drug discovery, as it indicates that a compound achieves its potency efficiently without excessive size, which can negatively impact properties like solubility and permeability. sciforschenonline.org
Lipophilic Efficiency (LipE) , also referred to as LLE, relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). sciforschenonline.org It is calculated as pIC50 (or pKi) minus logP (or logD). High lipophilicity is often associated with promiscuous binding, increased metabolic turnover, and toxicity. sciforschenonline.org LipE provides a way to track whether increases in potency during optimization are achieved through beneficial structural modifications or simply by increasing lipophilicity. A high LipE value (typically >5) is considered an indicator of a high-quality lead compound, suggesting that its potency is not solely dependent on undesirable greasy characteristics. acs.orgsciforschenonline.org
Computational Chemistry and Molecular Modeling Investigations for Rational Design
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and stability of molecules. longdom.orglongdom.org Such studies are foundational for understanding the intrinsic properties of a compound before proceeding to more complex interaction-based modeling.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. jchemrev.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
In the context of pyrimidine (B1678525) derivatives, FMO analysis helps to understand the charge transfer that can occur within the molecule. jchemrev.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in studies of pyrazolo-pyrimidine derivatives, the calculation of HOMO and LUMO energies has been used to demonstrate charge transfer within the molecules, providing insights into their electronic behavior. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Heterocyclic Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Implication |
| Pyrazolo-pyrimidine Derivatives | -6.5 to -5.8 | -2.0 to -1.5 | 4.0 to 4.5 | High kinetic stability, lower reactivity. |
| Triazolo-pyrimidine Derivatives | -7.0 to -6.2 | -1.8 to -1.2 | 4.4 to 5.2 | Very high kinetic stability. |
| Pyrrolidine (B122466) Derivatives | -6.8 to -6.0 | -1.5 to -0.8 | 4.5 to 5.3 | Generally stable with moderate reactivity. |
Note: The data in this table is generalized from findings on related compound classes and is for illustrative purposes only.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. jchemrev.com An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are useful for understanding where a molecule is likely to undergo electrophilic or nucleophilic attack.
For drug design, MEP maps can identify the regions of a molecule that are likely to engage in hydrogen bonding or other electrostatic interactions with a receptor. In studies of pyrazolo-pyrimidine derivatives, MEP analysis has been used to identify potential sites for intermolecular interactions. researchgate.net
Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical for the binding of a ligand to its biological target. NCI analysis is a computational technique that helps to visualize and characterize these weak interactions within a molecular system. This method is particularly useful for understanding the forces that stabilize a ligand-receptor complex.
Energy Decomposition Analysis (EDA) complements NCI analysis by quantifying the different components of the interaction energy between two molecules, such as electrostatic, exchange-repulsion, and orbital interaction energies. For compounds containing aromatic rings like pyrimidine, understanding π-π stacking and other noncovalent interactions is crucial for predicting binding affinity and selectivity.
Molecular Docking and Virtual Screening Methodologies
Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein. nih.gov These methods are central to structure-based drug design.
Molecular docking simulations place a ligand into the active site of a target protein and predict its preferred binding mode, or "pose." nih.gov The simulation then calculates a score that estimates the binding affinity. This process allows for the rapid screening of large libraries of compounds to identify those that are most likely to bind to the target. ijfmr.com
In the context of kinase inhibitors, a common application for pyrimidine-based compounds, molecular docking is used to predict how these molecules will interact with the ATP-binding site of the kinase. eurekaselect.comnih.gov For pyrrolidine derivatives, docking studies have been used to understand their binding to various receptors and enzymes. nih.gov The predicted binding poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. These insights can then be used to guide the design of more potent and selective inhibitors. acs.org
Table 2: Illustrative Molecular Docking Results for Related Pyrimidine-Based Inhibitors
| Target Protein | Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclin-Dependent Kinase 9 (CDK9) | Pyridine (B92270) and Pyrimidine Derivatives | -8.0 to -10.5 | Cys106, Asp167 |
| Thymidylate Synthase | Pyrido[2,3-d]pyrimidines | -7.5 to -9.8 | Cys195, Arg50 |
| Myeloid Cell Leukemia-1 (Mcl-1) | Pyrrolidine Derivatives | -9.0 to -11.2 | Arg263, Asp256 |
Note: The data in this table is generalized from findings on related compound classes and is for illustrative purposes only.
Virtual screening campaigns often employ a hierarchical approach, starting with rapid, less computationally intensive methods to filter large databases, followed by more rigorous docking and scoring protocols for a smaller set of promising candidates. nih.gov This strategy has proven effective in identifying novel scaffolds for various therapeutic targets. researchgate.net
Protein-Ligand Binding Site Characterization and Hotspot Identification
The rational design of potent ligands, such as derivatives of (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol, hinges on a detailed understanding of the target protein's binding site architecture. Computational methods are instrumental in characterizing the topography, electrostatic potential, and distribution of hydrophobic and hydrophilic regions within the binding pocket. Techniques such as the Simulated Annealing of Chemical Potential (SACP) can be employed to map the binding landscape. researchgate.net This involves placing the protein in a simulation box with solvent molecules and gradually lowering the chemical potential to identify high-affinity binding sites, often referred to as "hotspots." researchgate.net
Hotspots are regions within the binding site that contribute disproportionately to the binding free energy. nih.gov Identifying these energetic hotspots is crucial for effective drug design. nih.gov For a ligand like this compound, hotspot analysis would focus on identifying residues that can form favorable interactions with its distinct chemical moieties. For instance, the pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors, the pyrrolidin-3-ol group provides both a hydrogen bond donor (-OH) and acceptor (N), and the methyl group can engage in hydrophobic interactions.
Computational fragment mapping simulations, where small organic probe molecules are docked to the protein surface, can effectively identify these hotspots. nih.gov The clustering of different types of fragments (e.g., hydrophobic, hydrogen bond donor/acceptor) in specific sub-pockets reveals the protein's preferences for interaction, guiding the optimization of the ligand structure. nih.gov For example, a hotspot identified as favorable for hydrophobic interactions might suggest that modifying the methyl group on the pyrimidine ring could enhance binding affinity.
A hypothetical analysis of the binding site for this compound might yield the following key interactions:
| Ligand Moiety | Potential Interacting Residue (Example) | Interaction Type | Hotspot Contribution |
| Pyrimidine Ring Nitrogen | Aspartate (D) | Hydrogen Bond | High |
| Pyrrolidinol -OH group | Glutamine (Q) | Hydrogen Bond | High |
| Pyrrolidine Ring | Proline (P) | van der Waals | Medium |
| 4-Methyl Group | Leucine (L), Valine (V) | Hydrophobic | Medium-High |
Conformational Analysis of Ligands within Target Pockets
The biological activity of a ligand is intrinsically linked to its three-dimensional conformation when bound to its target protein. nih.gov For this compound, conformational analysis is critical due to the flexibility of the pyrrolidine ring and the rotatable bond connecting it to the pyrimidine moiety. The five-membered pyrrolidine ring is not planar and can adopt various "puckered" conformations, such as the envelope or twist forms. nih.gov The specific pucker adopted within the binding pocket can significantly influence the orientation of its substituents and, consequently, the quality of its interactions with the protein.
Computational techniques are used to explore the conformational landscape of the ligand both in its free state and within the confines of the protein's active site. Methods like systematic grid searches or stochastic methods (e.g., Monte Carlo simulations) can identify low-energy conformations. Docking algorithms often include ligand flexibility to predict the most likely binding pose. The analysis might focus on key dihedral angles, such as the one defining the orientation of the pyrrolidine ring relative to the pyrimidine ring. The conformation of key protein side chains, which may define "open" or "closed" states of a binding pocket, can also be influenced by the ligand's conformation. mdpi.com
| Parameter | Description | Significance in Binding |
| Pyrrolidine Ring Pucker | Describes the 3D shape of the pyrrolidine ring (e.g., C2-endo, C3-exo). | Determines the spatial orientation of the hydroxyl group, affecting hydrogen bonding. |
| Dihedral Angle (Pyrimidine-Pyrrolidine) | The angle of rotation around the C-N bond connecting the two rings. | Governs the overall shape of the molecule and its fit within the binding pocket. |
| Hydroxyl Group Orientation | The rotational position of the hydrogen atom of the -OH group. | Crucial for optimizing the geometry of hydrogen bonds with protein residues. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (R)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution between pyrrolidin-3-ol derivatives and 4-methylpyrimidin-2-yl halides. Key steps include refluxing in aprotic solvents (e.g., acetonitrile) under inert conditions and optimizing reaction time (24–48 hours) to improve yield. Purification often involves recrystallization from methanol or ethanol . For enantiomeric control, chiral auxiliaries or enantioselective catalysis may be employed, as seen in analogous pyrrolidine syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR confirm regiochemistry and stereochemistry. The hydroxyl proton typically appears as a broad singlet (~δ 3.5–4.5 ppm), while pyrimidine protons resonate near δ 8.5–9.0 ppm .
- X-ray Crystallography : SHELXL refinement (via the SHELX suite) resolves absolute configuration. High-resolution data (≤ 0.8 Å) are recommended to minimize ambiguity in electron density maps .
Q. How can researchers assess enantiomeric purity during synthesis?
- Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separate enantiomers. Polarimetric analysis or Mosher ester derivatization provides complementary validation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data when determining the absolute configuration of this compound?
- Answer : Discrepancies in Flack or Hooft parameters may arise from twinning or poor crystal quality. Mitigation strategies include:
- Collecting multiple datasets from different crystals.
- Using the SQUEEZE algorithm (in PLATON) to model disordered solvent .
- Cross-validating with vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) .
Q. How can enantiomeric purity be maintained in large-scale syntheses of this compound?
- Answer :
- Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to favor the (R)-enantiomer .
- Crystallization-Induced Diastereomer Transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
Q. What computational approaches predict the biological activity of this compound?
- Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with target receptors (e.g., kinases or GPCRs). The pyrimidine moiety often engages in π-π stacking, while the hydroxyl group forms hydrogen bonds .
- QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with activity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across studies?
- Answer : Discrepancies may stem from variations in assay conditions (e.g., cell lines, incubation times). Best practices include:
- Standardizing protocols (e.g., NIH/NCATS guidelines for dose-response curves).
- Validating hits via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
